molecular formula C11H11NOS B15059903 1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde

1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B15059903
M. Wt: 205.28 g/mol
InChI Key: RJGIQWXXUHLITQ-UHFFFAOYSA-N
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Description

1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both a thiophene and a pyrrole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .

Preparation Methods

The synthesis of 1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with an appropriate pyrrole derivative under acidic conditions. Industrial production methods often employ catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions:

Scientific Research Applications

1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde can be compared with other thiophene and pyrrole derivatives:

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

1-(1-thiophen-2-ylethyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H11NOS/c1-9(11-5-3-7-14-11)12-6-2-4-10(12)8-13/h2-9H,1H3

InChI Key

RJGIQWXXUHLITQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)N2C=CC=C2C=O

Origin of Product

United States

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